molecular formula C19H16N4O2S B2602650 N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-23-1

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2602650
CAS No.: 1251620-23-1
M. Wt: 364.42
InChI Key: TXHJRLWJBXKCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine sulfonamides. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of benzylamine and phenylhydrazine with a suitable pyridine derivative under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) and catalytic amounts of dimethylformamide (DMF) to facilitate the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in an alcoholic solvent.

    Substitution: NaH or K2CO3 in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which enhance its pharmacological activity. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-26(25,18-11-12-19-21-20-15-22(19)14-18)23(17-9-5-2-6-10-17)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHJRLWJBXKCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.